molecular formula C12H16O2 B14404344 2-(4-Phenoxybutyl)oxirane CAS No. 85234-59-9

2-(4-Phenoxybutyl)oxirane

Cat. No.: B14404344
CAS No.: 85234-59-9
M. Wt: 192.25 g/mol
InChI Key: GRXXIEFDQZBSQD-UHFFFAOYSA-N
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Description

2-(4-Phenoxybutyl)oxirane is an oxirane-based compound offered for research and development purposes. Compounds within this class, such as phenyl glycidyl ether, are commonly investigated as reactive diluents in epoxy resin systems to modify viscosity and enhance processing characteristics . As a glycidyl ether derivative, its oxirane (epoxide) ring is typically the site of its chemical reactivity, allowing it to participate in polymerization reactions . Researchers are advised to consult the safety data sheet prior to use. Handling should involve standard personal protective equipment, including gloves and eye protection, as related chemicals are known to cause skin and eye irritation . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85234-59-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(4-phenoxybutyl)oxirane

InChI

InChI=1S/C12H16O2/c1-2-6-11(7-3-1)13-9-5-4-8-12-10-14-12/h1-3,6-7,12H,4-5,8-10H2

InChI Key

GRXXIEFDQZBSQD-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCCOC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 4 Phenoxybutyl Oxirane and Analogous Oxirane Architectures

Direct Epoxidation Strategies for Alkene Precursors

Direct epoxidation involves the addition of an oxygen atom across the double bond of an alkene. The precursor for 2-(4-phenoxybutyl)oxirane in these reactions would be 6-phenoxy-1-hexene. Various reagents and catalytic systems have been developed to achieve this transformation efficiently and selectively.

Peroxyacid-Mediated Epoxidation (e.g., Prilezhaev Reaction)

The Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, is a widely utilized method for the epoxidation of alkenes using a peroxy acid. wikipedia.orgmychemblog.com This reaction is known for its reliability and stereospecificity. wikipedia.org

The mechanism is often described as the "butterfly mechanism," a concerted process where the peroxy acid delivers an oxygen atom to the alkene. wikipedia.orgmdma.ch The alkene acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid. mychemblog.comyoutube.com This reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. wikipedia.org

Commonly used peroxy acids include meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and solubility in many organic solvents. wikipedia.orgchemistrysteps.com Other peroxy acids like peroxyacetic acid and peroxybenzoic acid are also employed. orientjchem.org The reaction is generally performed in inert solvents such as chloroform, dichloromethane, or benzene (B151609) at temperatures ranging from -10 to 60 °C, often yielding epoxides in the range of 60-80%. wikipedia.orgmychemblog.com The rate of reaction is influenced by the nature of the alkene; electron-rich alkenes react faster. wikipedia.org

Peroxy AcidTypical SolventTemperature Range
m-CPBADichloromethane, Chloroform0 to 25 °C
Peroxyacetic AcidAcetic Acid, Dichloromethane20 to 30 °C
Peroxybenzoic AcidBenzene, Chloroform25 to 30 °C

Catalytic Oxidation Systems (e.g., Hydrogen Peroxide, KHSO5)

While peroxy acids are effective, the generation of a stoichiometric amount of carboxylic acid byproduct has driven the development of catalytic systems using greener oxidants like hydrogen peroxide (H₂O₂) and potassium peroxymonosulfate (B1194676) (KHSO₅), commercially known as Oxone. libretexts.orgresearchgate.net

Hydrogen Peroxide (H₂O₂): The use of hydrogen peroxide is economically and environmentally advantageous as its only byproduct is water. researchgate.net However, H₂O₂ itself is a weak oxidant and typically requires activation by a catalyst. wiley.com Transition metal complexes based on tungsten, manganese, iron, and rhenium are known to catalyze the epoxidation of alkenes with H₂O₂. wiley.comorganic-chemistry.org For instance, methyltrioxorhenium (MTO) is an effective catalyst for this transformation. organic-chemistry.org The epoxidation of various alkenes, including terminal ones like 1-hexene, has been achieved with high conversion and selectivity using H₂O₂ in the presence of heteropolyoxometalate catalysts. asianpubs.orgacademicjournals.org

Potassium Peroxymonosulfate (KHSO₅, Oxone): Oxone is another popular, environmentally friendly oxidizing agent. orientjchem.orgwikipedia.org It is often used in conjunction with a ketone, such as acetone (B3395972) or a fructose-derived ketone in the Shi epoxidation, to generate a highly reactive dioxirane (B86890) intermediate in situ. wikipedia.orgwikipedia.org This dioxirane then transfers an oxygen atom to the alkene. wikipedia.org This method is effective for a range of alkenes and avoids the use of metal catalysts. wikipedia.org

Oxidant SystemCatalyst/MediatorKey Features
Hydrogen Peroxide (H₂O₂)Metal complexes (W, Mn, Fe, Re)"Green" oxidant, requires catalyst
Potassium Peroxymonosulfate (Oxone)Ketones (e.g., in Shi Epoxidation)Forms reactive dioxirane intermediate, often metal-free

Nucleophilic Epoxidation via Electron-Deficient Olefins

Nucleophilic epoxidation is a method suited for electron-deficient alkenes, such as α,β-unsaturated ketones or esters, which are generally unreactive towards electrophilic epoxidizing agents like peroxy acids. wikipedia.orgwikipedia.org This process involves a two-step mechanism. byjus.com First, a nucleophilic oxidant, like the conjugate base of a hydroperoxide, performs a conjugate addition to the electron-poor double bond, forming a stabilized carbanion (enolate). wikipedia.orgwikipedia.org In the second step, this enolate intramolecularly attacks the oxygen atom, displacing a leaving group and forming the epoxide ring. wikipedia.org

While not the most direct route to this compound from 6-phenoxy-1-hexene (which is an electron-rich alkene), this methodology is crucial for the synthesis of oxiranes with electron-withdrawing groups adjacent to the epoxide ring.

Intramolecular Ring-Closure Approaches to Oxirane Formation

An alternative to the direct oxidation of a double bond is the formation of the oxirane ring through an intramolecular cyclization reaction. These methods typically involve a precursor molecule that already contains the oxygen atom and a suitable leaving group on adjacent carbons.

Dehydrohalogenation of Halohydrins

The formation of epoxides from halohydrins is a classic and efficient method. fiveable.me A halohydrin is a molecule containing a halogen and a hydroxyl group on adjacent carbon atoms. wikipedia.org For the synthesis of this compound, the required intermediate would be a halohydrin derived from 6-phenoxy-1-hexene, such as 1-chloro-6-phenoxyhexan-2-ol.

The synthesis of the halohydrin itself is typically achieved by reacting the alkene (6-phenoxy-1-hexene) with a halogen (like Cl₂ or Br₂) in the presence of water. wikipedia.orglibretexts.org The reaction proceeds via a halonium ion intermediate, which is then attacked by water. chemistrysteps.com In the subsequent step, treatment of the halohydrin with a base (e.g., sodium hydroxide (B78521) or sodium hydride) initiates an intramolecular Sₙ2 reaction. chemistrysteps.com The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as a nucleophile, attacking the adjacent carbon bearing the halogen and displacing it to form the epoxide ring. chemistrysteps.com For this ring closure to occur efficiently, the hydroxyl group and the halogen must be in an anti conformation to each other. chemistrysteps.com

Sulfonium (B1226848) Ylide Additions to Carbonyl Compounds

The Johnson-Corey-Chaykovsky reaction provides a powerful method for converting carbonyl compounds (aldehydes and ketones) into epoxides. wikipedia.orgorganic-chemistry.org This reaction involves the use of a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent). organic-chemistry.org

To synthesize this compound via this route, the required starting material would be 5-phenoxypentanal. The reaction mechanism begins with the nucleophilic addition of the sulfur ylide to the carbonyl carbon of the aldehyde. wikipedia.org This creates a betaine (B1666868) intermediate. The negatively charged oxygen then undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium group, which is an excellent leaving group (dimethyl sulfide (B99878) or dimethyl sulfoxide), resulting in the formation of the epoxide ring. wikipedia.orgacsgcipr.org A key feature of this reaction is that it involves methylene (B1212753) transfer to the carbonyl group. acsgcipr.org Unstabilized sulfonium ylides typically react with α,β-unsaturated carbonyl compounds via 1,2-addition to yield epoxides, whereas the more stable sulfoxonium ylides often favor 1,4-addition to give cyclopropanes. unibo.it

Carbonyl PrecursorYlide ReagentProduct
5-PhenoxypentanalDimethylsulfonium methylideThis compound
5-PhenoxypentanalDimethyloxosulfonium methylideThis compound

Stereoselective Synthesis of Phenoxybutyl-Substituted Oxiranes

The synthesis of specific stereoisomers of this compound and its analogs relies on sophisticated catalytic and substrate-controlled strategies. These approaches are essential for accessing enantiomerically pure or diastereomerically enriched products, which are often crucial for their intended biological or chemical applications.

Enantioselective Epoxidation Techniques

Enantioselective epoxidation is a powerful method for converting prochiral alkenes into chiral epoxides. organic-chemistry.org This transformation is typically achieved using a chiral catalyst that creates a chiral environment around the alkene, directing the oxidant to one face of the double bond over the other. For a terminal alkene like 6-phenoxyhex-1-ene, the precursor to this compound, several catalytic systems have proven effective for analogous substrates.

One of the most renowned methods is the Jacobsen-Katsuki epoxidation , which employs chiral manganese-salen complexes as catalysts. mdpi.com These catalysts are particularly effective for the asymmetric epoxidation of cis-disubstituted and certain terminal olefins. mdpi.com The catalyst's chiral ligands create a steric and electronic environment that dictates the trajectory of the oxidizing agent, leading to high enantiomeric excesses (ee).

Another significant advancement is the development of chiral ketone catalysts , such as those derived from fructose, pioneered by Shi and Yang. organic-chemistry.org These organocatalysts generate a chiral dioxirane in situ from an oxidant like Oxone. The dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner. These methods are attractive due to their metal-free nature and operational simplicity.

Enzymatic epoxidation, utilizing monooxygenases, is also a highly effective strategy for generating enantiopure epoxides. nih.gov These biocatalytic approaches often exhibit exceptional selectivity and operate under mild, environmentally benign conditions. nih.gov

Below is a table summarizing representative enantioselective epoxidation methods applicable to terminal alkenes, which could be adapted for the synthesis of chiral this compound.

Catalyst/MethodAlkene Substrate ExampleOxidantEnantiomeric Excess (ee)Reference
Jacobsen-Katsuki (Mn-salen)cis-β-methylstyreneBleach>90% mdpi.com
Shi Epoxidation (Fructose-derived ketone)1-octeneOxone88% organic-chemistry.org
Sharpless Asymmetric EpoxidationGeraniol (allylic alcohol)TBHP>95% researchgate.net
Chiral Ti-salalen complexesStyreneH₂O₂up to 96% researchgate.net

Diastereoselective Control in Oxirane Ring Formation

When a molecule already contains one or more stereocenters, the formation of a new epoxide ring can lead to diastereomers. Diastereoselective control refers to the ability to selectively form one diastereomer over others. This is often achieved through substrate-directed epoxidation , where a functional group within the substrate directs the oxidizing agent to a specific face of the alkene.

For instance, in allylic and homoallylic alcohols, the hydroxyl group can coordinate to a metal-based oxidant, such as one used in the Sharpless epoxidation, delivering the oxygen atom to the syn-face of the double bond with high selectivity. cureffi.org Conversely, bulky substituents can sterically hinder one face of the alkene, forcing the oxidant to approach from the less hindered side, leading to the formation of the anti-diastereomer. cureffi.org

The choice of oxidant and reaction conditions can significantly influence the diastereoselectivity. For example, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can exhibit different diastereoselectivities compared to metal-catalyzed systems. libretexts.org The stereochemistry of the starting alkene (E or Z) also plays a crucial role in determining the stereochemistry of the resulting epoxide in a stereospecific reaction. libretexts.org

The following table provides examples of diastereoselective epoxidation reactions.

Substrate with Directing GroupReagentDiastereomeric Ratio (d.r.)Product StereochemistryReference
Chiral Allylic AlcoholTi(OiPr)₄, (+)-DET, TBHP>95:5syn researchgate.net
Cyclohexene (B86901) with bulky TBS etherm-CPBA7:1anti cureffi.org
Cyclohexene with hydroxyl groupm-CPBA10:1syn (H-bonding) cureffi.org

Utilization of Chiral Auxiliaries and Asymmetric Catalysts

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. In the context of oxirane synthesis, a chiral auxiliary can be incorporated into the alkene substrate to control the facial selectivity of the epoxidation. For example, an alkene can be appended to a chiral oxazolidinone, and the subsequent epoxidation can proceed with high diastereoselectivity due to the steric influence of the auxiliary.

Asymmetric catalysts , as discussed in the enantioselective epoxidation section, are a more modern and atom-economical approach. organic-chemistry.org These catalysts, used in substoichiometric amounts, can generate large quantities of chiral product. The development of novel chiral ligands and organocatalysts continues to expand the scope and efficiency of asymmetric epoxidation. researchgate.net Catalysts based on transition metals like titanium, manganese, and ruthenium, as well as organocatalysts, have been extensively studied for the epoxidation of a wide variety of alkenes, including unfunctionalized terminal alkenes that are precursors to compounds like this compound. mdpi.comresearchgate.net

Reaction Chemistry of 2 4 Phenoxybutyl Oxirane: Elucidating Ring Opening Transformations

Nucleophilic Ring-Opening Reactions and Mechanistic Investigations

The strained three-membered ring of epoxides makes them susceptible to nucleophilic attack, even with poor leaving groups like alkoxides. libretexts.orgmasterorganicchemistry.com This reactivity is in stark contrast to unstrained cyclic ethers. libretexts.org Ring-opening of 2-(4-phenoxybutyl)oxirane can be catalyzed by either acid or base, proceeding through distinct mechanistic pathways. jsynthchem.comlibretexts.org

Under acidic conditions, the ring-opening of an epoxide like this compound begins with the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring for nucleophilic attack. libretexts.orgkhanacademy.org The mechanism is neither purely SN1 nor SN2, but is best described as a hybrid or borderline case. libretexts.orglibretexts.org

After protonation, the C-O bonds of the epoxide are weakened. A partial positive charge develops on the carbon atoms, with the more substituted carbon bearing a greater degree of this positive charge due to stabilization by hyperconjugation from the attached alkyl group. libretexts.orgoregonstate.edu In the case of this compound, the secondary carbon (C2) of the oxirane ring can stabilize the partial positive charge more effectively than the primary carbon (C1). Consequently, the nucleophile preferentially attacks the more substituted C2 carbon. libretexts.orgd-nb.info The reaction proceeds with a backside attack, characteristic of an SN2 reaction, leading to an inversion of configuration at the attacked carbon. libretexts.org This SN2-like attack on a more substituted carbon is a hallmark of the acid-catalyzed opening of unsymmetrical epoxides. libretexts.orglibretexts.org

Table 1: Mechanistic Features of Acid-Catalyzed Ring-Opening

Feature Description
Initial Step Protonation of the epoxide oxygen by an acid catalyst. libretexts.org
Intermediate A protonated epoxide with significant carbocation-like character at the more substituted carbon. libretexts.org
Nucleophilic Attack Occurs at the more substituted carbon atom (C2 in this case). libretexts.orglibretexts.org
Stereochemistry Inversion of configuration at the site of attack (anti-addition). libretexts.org

| Mechanism Type | SN1/SN2 Hybrid. libretexts.org |

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds through a classic SN2 mechanism. jsynthchem.comlibretexts.org Unlike the acid-catalyzed pathway, the epoxide ring is not protonated first. The nucleophile directly attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.com

This reaction is primarily controlled by steric factors. jsynthchem.commasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom. libretexts.org For this compound, the terminal primary carbon (C1) is significantly less hindered than the secondary carbon (C2), which is attached to the bulky 4-phenoxybutyl substituent. Therefore, nucleophilic attack occurs almost exclusively at the C1 position. libretexts.orgmasterorganicchemistry.comkhanacademy.org The reaction results in the opening of the ring to form an alkoxide, which is subsequently protonated by a solvent or during an aqueous workup step to yield the final alcohol product. masterorganicchemistry.com This SN2 reaction also proceeds with an inversion of stereochemistry at the center of attack. masterorganicchemistry.com

Regioselectivity refers to the preferential attack of a nucleophile on one carbon atom over another in an unsymmetrical epoxide like this compound. The choice of catalyst (acid or base) is the primary determinant of the regiochemical outcome. libretexts.orgd-nb.info

Table 2: Regioselectivity in the Ring-Opening of this compound

Condition Site of Nucleophilic Attack Major Product Structure (with Nu⁻) Rationale
Acidic (H⁺) C2 (More substituted) Nu-CH(CH₂-O-C₄H₉-Ph)-CH₂OH Electronic Effect: Attack at the carbon best able to stabilize a partial positive charge. libretexts.orglibretexts.org

| Basic (e.g., RO⁻) | C1 (Less substituted) | HO-CH(CH₂-O-C₄H₉-Ph)-CH₂-Nu | Steric Effect: Attack at the least sterically hindered carbon. libretexts.orgmasterorganicchemistry.com |

Steric hindrance is the dominant factor controlling regioselectivity in base-catalyzed ring-opening reactions. jsynthchem.commasterorganicchemistry.com The SN2 transition state is highly sensitive to the steric bulk around the electrophilic carbon. In this compound, the 4-phenoxybutyl group at C2 presents a significant steric barrier compared to the two hydrogen atoms at C1. As a result, basic nucleophiles will selectively attack the C1 position to minimize steric repulsion in the transition state. libretexts.orgkhanacademy.org

Under acidic conditions, electronic effects outweigh steric considerations. libretexts.orgd-nb.info Upon protonation of the epoxide, the transition state for ring-opening develops significant carbocation character. libretexts.org The stability of this partial carbocation dictates the site of nucleophilic attack. The secondary carbon (C2) of this compound is better able to stabilize a positive charge than the primary carbon (C1) through the electron-donating effect of the alkyl chain. libretexts.orgoregonstate.edu While the ether oxygen of the phenoxybutyl group is electron-withdrawing by induction, this effect is relatively distant from the reacting center. Therefore, the nucleophile attacks the more electronically stabilized C2 position. libretexts.org

Both acid- and base-catalyzed ring-opening reactions of epoxides are highly stereoselective. libretexts.org The reactions proceed via an SN2-type mechanism, which involves a backside attack by the nucleophile relative to the C-O bond that is breaking. libretexts.org This backside attack results in a Walden inversion, meaning there is an inversion of the stereochemical configuration at the carbon atom being attacked. chimia.ch

If the this compound is enantiomerically pure (e.g., (R)-2-(4-phenoxybutyl)oxirane), the ring-opening reaction will be stereospecific. For example, a base-catalyzed attack at C1 will result in a product with a specific configuration at C1, while an acid-catalyzed attack at C2 will lead to an inversion of the original configuration at C2. masterorganicchemistry.com This predictable anti-addition of the nucleophile and the resulting hydroxyl group is a powerful tool in stereocontrolled synthesis. chemistrytalk.org

Stereoselectivity in Ring-Opening Reactions

Trans-Vicinal Diol Formation

The hydrolysis of epoxides is a common method for the preparation of vicinal diols, also known as 1,2-diols or glycols. testbook.com In the case of this compound, hydrolysis leads to the formation of 1-(4-phenoxyphenyl)hexane-1,2-diol. This reaction can be catalyzed by either acid or base, and importantly, both conditions typically result in the formation of a trans-diol. libretexts.orgtestbook.com

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by water. libretexts.orgtestbook.com The water molecule then attacks one of the epoxide carbons. For an asymmetrical epoxide like this compound, the attack preferentially occurs at the more substituted carbon atom, following a mechanism with significant SN1 character. libretexts.org The subsequent deprotonation of the resulting intermediate yields the trans-1,2-diol.

Control of Enantiomeric and Diastereomeric Ratios

Controlling the enantiomeric and diastereomeric ratios in the products of reactions involving this compound is a critical aspect of stereoselective synthesis. When a reaction can produce multiple stereoisomers but one is formed in a greater amount, the reaction is considered stereoselective. saskoer.ca This can be further categorized into diastereoselectivity (favoring one diastereomer over others) and enantioselectivity (favoring one enantiomer over its mirror image). saskoer.ca

The formation of specific stereoisomers is often governed by kinetic or thermodynamic control. saskoer.ca In many ring-opening reactions of epoxides, the control is kinetic, meaning the product distribution is determined by the relative energies of the transition states leading to the different stereoisomers. saskoer.ca

For instance, in the formation of vicinal diols from an alkene precursor via an epoxide intermediate, the stereochemistry of the starting alkene dictates the relative stereochemistry of the resulting diol. libretexts.org If the synthesis of this compound starts from a chiral precursor or employs a chiral catalyst, it is possible to obtain an enantiomerically enriched epoxide. Subsequent stereospecific ring-opening reactions can then lead to products with high enantiomeric or diastereomeric purity. libguides.compearson.com For example, the Sharpless asymmetric epoxidation is a well-known method for producing chiral epoxides from allylic alcohols, which can then be converted to various chiral products. libguides.commsu.edu

The separation and analysis of diastereomers and enantiomers are often achieved using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. wiley.com This allows for the determination of enantiomeric excess (ee) and diastereomeric ratios (dr) of the reaction products.

Reactivity with Diverse Nucleophiles for Functionalization

The strained three-membered ring of this compound makes it an excellent electrophile for a wide array of nucleophiles, enabling the introduction of various functional groups. csbsju.edu The regioselectivity of the ring-opening is a key consideration and is highly dependent on the reaction conditions (acidic vs. basic) and the nature of the nucleophile.

Alcohols and Phenols (Alcoholysis)

In the presence of an acid catalyst, alcohols and phenols can act as nucleophiles to open the epoxide ring of this compound. This reaction, known as alcoholysis, results in the formation of an ether and a hydroxyl group on adjacent carbons. libretexts.org The mechanism is analogous to acid-catalyzed hydrolysis, where the epoxide oxygen is first protonated. The alcohol or phenol (B47542) then attacks the more substituted carbon of the protonated epoxide. libretexts.org Phenols, being more acidic than alcohols, can also readily participate in these reactions. libretexts.orgsolubilityofthings.com

Under basic conditions, an alkoxide or phenoxide ion, generated by deprotonating the corresponding alcohol or phenol with a strong base, acts as the nucleophile. masterorganicchemistry.com The attack occurs at the less sterically hindered carbon of the epoxide via an SN2 mechanism, leading to the opposite regioselectivity compared to the acid-catalyzed reaction. libretexts.org

Amines and Nitrogen-Based Nucleophiles

Amines are effective nitrogen-based nucleophiles that readily open the epoxide ring of this compound. chemguide.co.ukeopcw.com This reaction is a valuable method for synthesizing amino alcohols, which are important structural motifs in many biologically active molecules. The reaction typically proceeds via an SN2 mechanism, with the amine attacking the less substituted carbon of the epoxide. libretexts.orgchemguide.co.uk This initial attack results in a zwitterionic intermediate, which then undergoes proton transfer to yield the final amino alcohol product. The reaction can proceed with primary and secondary amines. eopcw.com In some cases, further reaction of the resulting secondary amine with another molecule of the epoxide can occur, leading to more complex products. chemguide.co.uk Other nitrogen-based nucleophiles, such as azides, can also be employed.

The reaction of tertiary amines with epoxides is also possible, often leading to the formation of quaternary ammonium (B1175870) salts. acs.org Additionally, specialized reactions involving nitrogen nucleophiles, such as those with nitrous acid to form diazonium salts from primary aryl amines, can lead to a diverse range of substituted aromatic compounds. msu.edu

Organometallic Reagents (e.g., Grignard Reagents, Lithium Acetylides)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds, are potent carbon-based nucleophiles that react efficiently with epoxides like this compound. masterorganicchemistry.comchemistrysteps.com These reactions are powerful tools for forming new carbon-carbon bonds. libretexts.org The reaction with a Grignard reagent proceeds through an SN2-like mechanism where the nucleophilic carbon of the Grignard reagent attacks the less sterically hindered carbon of the epoxide. masterorganicchemistry.comdoubtnut.com This ring-opening step is followed by an aqueous workup to protonate the resulting alkoxide, yielding a secondary alcohol. chemistrysteps.com

Similarly, lithium acetylides, which are strong carbon nucleophiles, can open the epoxide ring to introduce an alkyne functionality. This reaction also follows an SN2 pathway with attack at the less substituted carbon. chegg.com The combination of epoxides with organometallic reagents provides a versatile synthetic route to a wide range of alcohols with extended carbon chains. organic-chemistry.org

Hydride and Other Carbon-Based Nucleophiles

Hydride reagents, such as lithium aluminum hydride (LiAlH₄), can also act as nucleophiles to open the epoxide ring of this compound. masterorganicchemistry.com The hydride ion (H⁻) attacks the less substituted carbon atom in an SN2 fashion, leading to the formation of an alcohol after an aqueous workup. masterorganicchemistry.com This reaction provides a method for the reductive opening of epoxides. It's important to note that hydride shifts can sometimes occur in reactions involving carbocation intermediates, leading to rearranged products, though this is more common under conditions that favor SN1-type mechanisms. masterorganicchemistry.com

Other carbon-based nucleophiles, such as enolates and cyanide ions, can also participate in the ring-opening of epoxides, further expanding the synthetic utility of this versatile functional group. These reactions generally proceed under basic conditions with the nucleophile attacking the less hindered carbon of the epoxide.

Halide Ions for Halogenated Derivatives

The reaction of this compound with halide ions is a fundamental method for producing halogenated derivatives. This process involves the nucleophilic ring-opening of the epoxide. The reaction is typically facilitated by hydrohalic acids (like HCl, HBr, HI) or metal halide salts, proceeding through an S\textsubscript{N}2 mechanism. In this reaction, the halide ion attacks one of the carbon atoms of the oxirane ring, causing the strained three-membered ring to open and form a halohydrin. masterorganicchemistry.comtandfonline.comresearchgate.net

The regioselectivity of this reaction is influenced by both steric and electronic factors. For an asymmetrical epoxide like this compound, the halide ion can attack either the terminal (less substituted) or the internal (more substituted) carbon of the oxirane ring. libretexts.orglibretexts.org Under basic or neutral conditions, the halide ion, acting as a strong nucleophile, will preferentially attack the less sterically hindered carbon atom. masterorganicchemistry.comjsynthchem.com Conversely, under acidic conditions, the epoxide's oxygen is first protonated, making it a better leaving group. libretexts.orgmasterorganicchemistry.com This protonation leads to a transition state with significant S\textsubscript{N}1 character, where a partial positive charge develops on the more substituted carbon. Consequently, the nucleophile is more likely to attack the more substituted carbon. libretexts.orgmasterorganicchemistry.com The reaction with anhydrous acids (HX) can also produce a trans halohydrin. libretexts.orglibretexts.org

The choice of halide ion (Cl⁻, Br⁻, I⁻) and the reaction conditions play a crucial role. The reducing power of halide ions increases down the group, which can influence the reaction with certain reagents like concentrated sulfuric acid. cognitoedu.orgsavemyexams.com For instance, while chloride ions may only produce hydrogen chloride, bromide and iodide ions can be oxidized by sulfuric acid to their elemental forms. cognitoedu.orgsavemyexams.com Various catalysts, including organocatalysts like calix researchgate.netpyrrole, have been shown to facilitate the regioselective ring-opening of epoxides with elemental halogens under mild conditions. researchgate.net

Table 1: Halogenated Derivatives from this compound

Halide SourceProduct(s)Reaction Conditions
HCl1-Chloro-5-phenoxy-2-pentanol / 2-Chloro-5-phenoxy-1-pentanolAcidic Conditions libretexts.org
HBr1-Bromo-5-phenoxy-2-pentanol / 2-Bromo-5-phenoxy-1-pentanolAcidic Conditions libretexts.org
HI1-Iodo-5-phenoxy-2-pentanol / 2-Iodo-5-phenoxy-1-pentanolAcidic Conditions libretexts.org
MgCl₂1-Chloro-5-phenoxy-2-pentanolLewis Acid Catalysis

Ring-Opening Polymerization (ROP) of Oxirane Monomers

Ring-opening polymerization (ROP) is a key technique for synthesizing polyethers from cyclic monomers like this compound. This process leverages the ring strain of the oxirane (approximately 116 kJ mol⁻¹) to drive the polymerization. mdpi.com The polymerization can proceed through different mechanisms, including cationic, anionic, and controlled/living pathways, each offering distinct advantages in controlling the final polymer's properties. researchgate.net

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) of this compound is initiated by protic acids, Lewis acids, or other electrophilic species. mdpi.comresearchgate.net The initiator activates the monomer, leading to a chain-growth process. rsc.org The mechanism can be complex, involving potential side reactions like chain transfer, which can affect the molecular weight and polydispersity of the resulting polymer. rsc.org Photoinitiating systems can also be used to trigger CROP, offering spatial and temporal control over the polymerization process. mdpi.com

Anionic Ring-Opening Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) of epoxides is initiated by nucleophiles such as hydroxides, alkoxides, or organometallic reagents. mdpi.comresearchgate.net The reaction proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring. nih.gov AROP can often be a living polymerization, which means that chain termination and transfer reactions are largely absent. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. mdpi.com The living nature of AROP also enables the creation of block copolymers by sequential monomer addition.

Controlled/Living Polymerization Techniques for Macromolecular Design

To achieve a high degree of control over the polymer architecture, controlled/living polymerization techniques are employed. d-nb.infonih.gov These methods minimize side reactions, allowing for the precise design of macromolecules. One such technique is "immortal" polymerization, which uses a catalyst in conjunction with a chain transfer agent (like an alcohol) to produce a large number of polymer chains from a single catalyst molecule. mdpi.com This approach is particularly useful for synthesizing polymers with controlled end-groups and for creating complex architectures like block copolymers. rsc.org

Alternating Ring-Opening Copolymerization with Cyclic Anhydrides and Other Monomers

This compound can undergo alternating ring-opening copolymerization with cyclic anhydrides to form polyesters. rsc.orgnih.gov This reaction is often catalyzed by discrete metal complexes and results in a polymer with a perfectly alternating sequence of the two monomer units. nih.govnih.gov The properties of the resulting polyester (B1180765) can be tuned by varying the structure of both the epoxide and the anhydride. mdpi.com Furthermore, this compound can be copolymerized with other monomers like carbon dioxide (CO₂) to produce polycarbonates, a process of significant interest for its use of a renewable C1 feedstock. mdpi.comfrontiersin.org

Table 2: Ring-Opening Polymerization of this compound

Polymerization TypeInitiator/Catalyst ExampleResulting PolymerKey Features
Cationic ROPProtic or Lewis Acids mdpi.comPoly(this compound)Can lead to broad molecular weight distribution. rsc.org
Anionic ROPAlkali Metal Hydroxides mdpi.comPoly(this compound)Can be a living polymerization, offering good control. mdpi.com
Controlled/Living ROPPorphyrin/Alcohol systems mdpi.comPoly(this compound)Produces well-defined polymer architectures. d-nb.info
Alternating ROPMetal Salen Complexes / Phthalic Anhydride rsc.orgnih.govAlternating PolyesterCreates polymers with a perfectly alternating structure. nih.gov
Alternating ROPZinc Glutarate / CO₂ frontiersin.orgPoly(this compound-co-carbonate)Incorporates CO₂ into the polymer backbone. mdpi.com

Other Advanced Ring-Opening Methodologies

Beyond traditional methods, advanced techniques for epoxide ring-opening are continuously being developed. Enzymatic catalysis, for instance, offers a green and highly selective alternative. Enzymes like epoxide hydrolases can catalyze the hydrolysis of epoxides to form diols, while other enzymes can be used to initiate polymerization. jsynthchem.com

Photoinitiated polymerization, using photoacid or photobase generators, allows for spatial and temporal control over the ring-opening process, which is valuable for applications like 3D printing and coatings. mdpi.com Additionally, mechanochemical methods, such as ball milling, have been explored for the solid-state anionic ring-opening polymerization of functional epoxide monomers, offering a solvent-free approach to polymer synthesis. nih.gov

Reductive Epoxide Ring Opening

Reductive ring-opening of epoxides involves the addition of a hydride (H⁻) nucleophile, leading to the formation of an alcohol. nih.gov These reactions are typically carried out using metal hydride reagents such as Lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org

The reaction proceeds via a mechanism analogous to an SN2 reaction. masterorganicchemistry.com The hydride ion, a strong nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. masterorganicchemistry.com In the case of unsymmetrical epoxides under basic or neutral conditions, the attack preferentially occurs at the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com For this compound, this is the terminal carbon of the oxirane ring (C1). This backside attack leads to the cleavage of the C-O bond and an inversion of stereochemistry if the carbon were a chiral center. masterorganicchemistry.com The resulting intermediate is an alkoxide, which is subsequently protonated during an aqueous workup step to yield the final alcohol product. libretexts.orgmasterorganicchemistry.com

Applying this to this compound, the hydride attacks the terminal carbon, opening the ring to form a secondary alcohol, 1-phenoxyhexane-4-ol . Conventional methods using strong reducing agents like LiAlH₄ can suffer from poor regioselectivity, potentially yielding a mixture of primary and secondary alcohols, though attack at the least substituted carbon is generally favored. nih.gov

Table 1: Reductive Ring-Opening of this compound

ReagentReaction TypePredominant ProductMechanism Notes
Lithium aluminum hydride (LiAlH₄) followed by H₂O workupNucleophilic addition of hydride1-Phenoxyhexane-4-olSN2 attack at the least sterically hindered carbon atom, followed by protonation. libretexts.orgmasterorganicchemistry.com
Sodium borohydride (NaBH₄) in alcohol solventNucleophilic addition of hydride1-Phenoxyhexane-4-olA milder reducing agent than LiAlH₄, also proceeds via SN2-type attack. libretexts.org
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, or Ni)Hydrogenolysis1-Phenoxyhexane-4-olHydrogen is added across one of the C-O bonds on a catalyst surface. libretexts.org

Oxidative Epoxide Ring Opening

Oxidative ring-opening, most commonly hydrolysis, converts epoxides into vicinal diols (1,2-diols). libretexts.org This transformation can be catalyzed by either acid or base, and for a simple monosubstituted epoxide, both pathways typically yield the same product, 6-phenoxyhexane-1,2-diol . libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the first step is the protonation of the epoxide oxygen, which creates a better leaving group and activates the epoxide for nucleophilic attack. libretexts.orglibretexts.org The nucleophile, in this case water, then attacks one of the ring carbons. While the reaction has significant SN2 character, a partial positive charge can build up on the more substituted carbon, leading to attack at that site in some cases. libretexts.org However, for terminal epoxides, attack at the less substituted carbon is still common. The reaction results in anti-dihydroxylation, meaning the two hydroxyl groups are added to opposite faces of the original epoxide plane. libretexts.org

Base-Catalyzed Hydrolysis: Under basic or neutral conditions, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the epoxide ring. jsynthchem.comlibretexts.org The reaction is a classic SN2 process, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com This opens the ring to form an alkoxide intermediate, which is then protonated by water or during a subsequent workup step to give the final trans-1,2-diol. libretexts.org The hydrolysis of epoxides is a key metabolic pathway in biological systems, often catalyzed by epoxide hydrolase enzymes. jsynthchem.com

A laboratory procedure analogous to this transformation is the oxidation of cyclohexene (B86901) with formic acid and hydrogen peroxide, followed by hydrolysis with sodium hydroxide, to produce trans-1,2-cyclohexanediol. orgsyn.org This method first forms a formate (B1220265) ester intermediate which is then saponified to the diol. orgsyn.org

Table 2: Oxidative Ring-Opening (Hydrolysis) of this compound

ConditionsReaction TypeProductMechanism Notes
Aqueous acid (e.g., H₃O⁺)Acid-catalyzed nucleophilic addition of water6-Phenoxyhexane-1,2-diolProtonation of epoxide oxygen followed by backside attack of water, yielding a trans-diol. libretexts.orglibretexts.org
Aqueous base (e.g., NaOH, H₂O)Base-catalyzed nucleophilic addition of water6-Phenoxyhexane-1,2-diolDirect SN2 attack of hydroxide ion on the less-substituted carbon, yielding a trans-diol. libretexts.orgmasterorganicchemistry.com

Advanced Characterization and Analytical Methodologies in Oxirane Research

Spectroscopic Techniques for Elucidating Chemical Structures and Reactivity

Spectroscopy is the cornerstone for determining the molecular structure of 2-(4-Phenoxybutyl)oxirane. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, IR, and mass spectrometry reveal a detailed map of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atomic-level description of a molecule's carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. Protons on carbons adjacent to the electron-withdrawing oxygen of the ether are deshielded and appear downfield (3.3-4.5 ppm) oregonstate.edulibretexts.org. The protons of the oxirane ring itself are typically found in the 2.5-3.5 ppm region libretexts.org. The aromatic protons of the phenoxy group would be observed in the characteristic aromatic region, while the aliphatic protons of the butyl chain would appear further upfield.

Interactive Table: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted Splitting Pattern
Aromatic (C₆H₅)6.8 - 7.3Multiplet
Phenoxy Ether (-O-CH₂ -)~ 4.0Triplet (t)
Oxirane Ring (-CH -)~ 3.1Multiplet (m)
Oxirane Ring (-CH₂ -)2.6 - 2.8Multiplets (m)
Butyl Chain (-CH₂ -)1.5 - 1.8Multiplets (m)

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Carbons bonded to oxygen atoms are deshielded and resonate at lower fields, typically in the 50-80 ppm range. oregonstate.edu The carbons of the epoxide ring are influenced by ring strain and are generally found between 45-55 ppm. oregonstate.edu Aromatic carbons produce signals in the 110-160 ppm range.

Interactive Table: Predicted ¹³C NMR Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic (C-O)~ 158
Aromatic (CH)114 - 130
Phenoxy Ether (-O-C H₂-)~ 68
Oxirane Ring (-C H-)~ 52
Oxirane Ring (-C H₂-)~ 45
Butyl Chain (-C H₂-)25 - 29

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these signals. COSY identifies proton-proton (H-H) couplings within the butyl chain and oxirane ring, while HSQC correlates each proton signal with its directly attached carbon, confirming the connectivity of the entire molecule.

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by the presence of ether and epoxide groups and the absence of hydroxyl (O-H) or carbonyl (C=O) absorptions. oregonstate.edu A strong, distinguishable C-O stretching band for the ether linkage is expected between 1000 and 1300 cm⁻¹. libretexts.org

Interactive Table: Characteristic IR Absorptions for this compound
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3030 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1480 - 1600
Aryl Ether C-OAsymmetric Stretch~ 1245
Oxirane Ring C-OStretch~ 840 and ~915

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. The molecular ion peak (M⁺) for this compound (C₁₂H₁₆O₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (192.25 g/mol ). The fragmentation pattern is dictated by the most stable carbocations and neutral losses that can be formed. Common fragmentation includes alpha-cleavage, where the molecule breaks at the bonds adjacent to the ether oxygen. oregonstate.edu

Interactive Table: Predicted Mass Spectrometry Fragments for this compound
Fragment m/zPossible Fragment Identity
192[M]⁺ (Molecular Ion)
135[M - C₃H₅O]⁺
99[M - C₆H₅O]⁺
94[C₆H₅OH]⁺ (Phenol)
77[C₆H₅]⁺ (Phenyl)
57[C₃H₅O]⁺ (Oxiranylmethyl) or [C₄H₉]⁺ (Butyl)

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. Given its molecular weight, this compound is amenable to GC analysis. The sample is vaporized and transported by a carrier gas through a capillary column, where separation occurs based on boiling point and interactions with the column's stationary phase.

For analysis, a non-polar or medium-polarity column is typically used. Detection can be achieved with a Flame Ionization Detector (FID) for quantitative analysis or, more powerfully, with a Mass Spectrometer (MS) for definitive identification of the compound and any impurities. sonomatech.com GC-MS provides both retention time data and mass spectra, offering a high degree of confidence in peak identification. nih.govchromatographyonline.com

Interactive Table: Typical GC Parameters for Oxirane Analysis
ParameterSpecificationPurpose
Column Fused silica (B1680970) capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)Provides separation of analytes.
Carrier Gas Helium or HydrogenTransports sample through the column.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min)Separates compounds based on boiling point.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Provides identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable. This compound can be effectively analyzed using reverse-phase HPLC (RP-HPLC).

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. impactfactor.orginternationaloliveoil.org A gradient elution, where the composition of the mobile phase is changed over time—for example, by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water—allows for efficient separation of the target compound from precursors or byproducts. researchgate.net The phenoxy group contains a chromophore that allows for sensitive detection using a UV-Vis detector, typically set at a wavelength around 270-280 nm. impactfactor.orginternationaloliveoil.org

Interactive Table: Typical HPLC Method for Phenolic Compounds
ParameterSpecificationPurpose
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) impactfactor.orginternationaloliveoil.orgSeparates compounds based on polarity.
Mobile Phase A Water with 0.1% Acetic or Phosphoric Acid impactfactor.orgresearchgate.netPolar component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol impactfactor.orgresearchgate.netOrganic (non-polar) component of the mobile phase.
Elution Gradient program (e.g., 30% B to 95% B over 20 minutes)Optimizes separation of multiple components.
Flow Rate 1.0 mL/min impactfactor.orgControls retention time and resolution.
Detector UV-Vis Detector at 270 nmDetects the aromatic phenoxy group for quantification.

Gas Chromatography (GC)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. libretexts.organton-paar.com This methodology provides precise data on bond lengths, bond angles, and crystallographic symmetry, offering unparalleled insight into the solid-state conformation of molecules. The fundamental principle of this technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and, through mathematical analysis, can be used to generate a detailed model of the atomic and molecular arrangement. libretexts.organton-paar.com

While X-ray crystallography is a powerful tool for the structural elucidation of organic compounds, including those containing oxirane moieties, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound This compound .

Although crystallographic data for the title compound is not currently available in the public domain, the general methodology remains the gold standard for solid-state structural analysis. For illustrative purposes, the study of other substituted oxiranes has provided valuable structural information. For instance, the analysis of (2S, 3R)-2,3-bis(4-nitrophenyl)oxirane has yielded detailed insights into its molecular geometry. scholaris.ca

Table 1: Illustrative Crystallographic Data for a Substituted Oxirane Derivative

To demonstrate the type of detailed structural information obtained from X-ray crystallography, the following table presents data for a related compound, (2S, 3R)-2,3-bis(4-nitrophenyl)oxirane. scholaris.ca

Parameter Value
Empirical FormulaC₁₄H₁₀N₂O₅
Formula Weight286.24
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2465(3)
b (Å)7.9199(4)
c (Å)11.4449(5)
α (°)77.367(2)
β (°)80.038(2)
γ (°)81.173(2)
Volume (ų)630.73(5)
Z2

This data is for (2S, 3R)-2,3-bis(4-nitrophenyl)oxirane and is presented for illustrative purposes only. scholaris.ca

Detailed Research Findings

Research on the crystal structure of substituted oxiranes, such as (2S, 3R)-2,3-bis(4-nitrophenyl)oxirane, reveals key geometric parameters of the three-membered ring. scholaris.ca In this example, the C-O bond lengths were found to be 1.435 Å, and the C-C bond length within the oxirane ring was 1.480 Å. The C-O-C bond angle was determined to be approximately 61.6°. scholaris.ca These values are consistent with those observed for the parent compound, ethylene (B1197577) oxide, which has C-O and C-C bond lengths of 1.434 Å and 1.470 Å, respectively, and a C-O-C angle of 61.67°. scholaris.ca

The process for obtaining such data involves several critical steps. Initially, a high-quality single crystal of the compound must be grown, which can often be the most challenging part of the process. libretexts.org This crystal is then mounted on a goniometer and exposed to a monochromatic X-ray beam. libretexts.org The diffraction data is collected as the crystal is rotated, and sophisticated software is used to solve the phase problem and generate an electron density map, which is then interpreted to build the final structural model. libretexts.org

Should crystallographic data for This compound become available, it would provide invaluable information on its solid-state conformation, including the orientation of the phenoxybutyl substituent relative to the oxirane ring and the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking, that might influence its crystal packing.

Computational Chemistry and Theoretical Studies on 2 4 Phenoxybutyl Oxirane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of organic compounds like 2-(4-phenoxybutyl)oxirane. nih.gov These calculations can provide accurate predictions of various molecular descriptors that are essential for understanding the molecule's reactivity and behavior. mdpi.com

DFT methods, such as those employing the M06-2X functional with a def2-TZVP basis set, have been shown to offer a good balance between accuracy and computational cost for organic molecules. nih.gov Such calculations can determine optimized 3D geometries, enthalpies, Gibbs free energies, and vibrational frequencies. nih.gov For this compound, these calculations would reveal the distribution of electron density, with key properties like Mulliken charges indicating the partial charges on each atom. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Representative Quantum Chemical Properties Calculable by DFT for this compound

PropertyDescriptionSignificance
Optimized Geometry The lowest energy three-dimensional arrangement of atoms in the molecule.Provides the foundation for all other computational analyses, including the calculation of molecular properties and the study of reaction mechanisms.
Mulliken Atomic Charges A method for estimating the partial atomic charges on each atom in a molecule.Helps identify electrophilic and nucleophilic centers within the molecule, which is crucial for predicting reactivity in chemical reactions. For instance, the carbon atoms of the oxirane ring are expected to be electrophilic.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap.The HOMO-LUMO gap is an indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO indicate the likely sites for electron donation and acceptance, respectively.
Dipole Moment A measure of the overall polarity of the molecule.Influences intermolecular interactions, solubility, and physical properties.
Enthalpy of Formation The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.A fundamental thermodynamic property that indicates the stability of the molecule. mdpi.com
Gibbs Free Energy of Formation The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.Determines the spontaneity of the formation of the molecule and is crucial for calculating reaction equilibria. nih.gov

Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms involves understanding the step-by-step process of how reactants are converted into products, which includes the characterization of transient species like transition states. solubilityofthings.comdalalinstitute.com For this compound, a key class of reactions is the ring-opening of the epoxide. numberanalytics.com

Computational chemistry allows for the mapping of reaction pathways and the calculation of the energies of transition states, which are the highest energy points along a reaction coordinate. solubilityofthings.com The energy of the transition state determines the activation energy (Ea) of a reaction, which in turn governs the reaction rate. solubilityofthings.com

In the context of this compound, theoretical studies can elucidate the mechanisms of its reactions, such as nucleophilic substitution (SN2) type ring-opening. Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism where the nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of an alcohol after workup. Computational modeling can pinpoint the transition state for this process, showing the simultaneous bond-breaking of the C-O bond and bond-formation with the incoming nucleophile.

Under acidic conditions, the mechanism can have more SN1 character. libretexts.org The epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.com This is followed by nucleophilic attack. Computational studies can model the protonated intermediate and the subsequent transition state, helping to explain the regioselectivity of the reaction. libretexts.org

Table 2: Key Aspects of Reaction Mechanism Elucidation for this compound

AspectDescriptionComputational Approach
Reaction Pathway The sequence of elementary steps that lead from reactants to products, including any intermediates. solubilityofthings.comLocating stationary points (reactants, products, intermediates, and transition states) on the potential energy surface using geometry optimization and transition state search algorithms.
Transition State (TS) A high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. dalalinstitute.com It represents the energy barrier for the reaction. solubilityofthings.comIdentifying a first-order saddle point on the potential energy surface, which has one imaginary frequency corresponding to the reaction coordinate.
Activation Energy (Ea) The minimum energy required for a reaction to occur. solubilityofthings.com It is the energy difference between the reactants and the transition state.Calculating the energy difference between the optimized geometry of the transition state and the sum of the energies of the reactants.
Reaction Intermediate A relatively stable species that is formed in one step of a reaction and consumed in a subsequent step. savemyexams.comLocating a local minimum on the potential energy surface between two transition states. Intermediates are actual molecules, albeit often short-lived. dalalinstitute.com

Prediction of Regioselectivity and Stereoselectivity in Oxirane Reactions

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. numberanalytics.com In the reactions of unsymmetrical epoxides like this compound, both are critical considerations.

Computational methods can be employed to predict the regioselectivity of the ring-opening reaction. Under basic conditions (strong nucleophiles), the reaction typically follows an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon atom of the epoxide. chemistrysteps.com For this compound, this would be the terminal carbon of the oxirane ring. Theoretical calculations can confirm this by comparing the activation energies for nucleophilic attack at the two different carbon atoms of the oxirane. The pathway with the lower activation energy will be the favored one. libretexts.org

Under acidic conditions (weak nucleophiles), the regioselectivity is often reversed. libretexts.orgchemistrysteps.com The reaction proceeds through a transition state with significant carbocation character, and the nucleophile attacks the more substituted carbon atom, as it can better stabilize the developing positive charge. libretexts.org Again, computational modeling can quantify the charge distribution in the protonated epoxide and the relative stabilities of the transition states leading to the different regioisomers.

Stereoselectivity in epoxide ring-opening is also predictable. The SN2-type attack occurs from the backside, leading to an inversion of stereochemistry at the carbon atom that is attacked. Computational models of the transition state will clearly show this backside attack trajectory of the nucleophile relative to the breaking C-O bond.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chain and the phenoxy group in this compound means that the molecule can exist in numerous conformations. nih.gov Conformational analysis aims to identify the stable, low-energy conformations and to understand the energy barriers between them. sapub.org This is crucial as the reactivity and properties of a molecule can be influenced by its preferred conformation. numberanalytics.com

Computational methods like molecular mechanics and DFT can be used to perform a systematic search for different conformers and to calculate their relative energies. bigchem.eu For larger, flexible molecules, this can result in a large number of possible conformations. nih.gov

Molecular dynamics (MD) simulations provide a way to study the time-evolution of the molecular system, offering insights into its conformational dynamics. numberanalytics.comrsc.org By simulating the motion of the atoms over time, MD can reveal the transitions between different conformations and the flexibility of different parts of the molecule. This can be particularly useful for understanding how the molecule might interact with other molecules or surfaces.

Derivatives and Advanced Molecular Architectures Incorporating the 2 4 Phenoxybutyl Moiety

Synthesis of Polyfunctionalized Building Blocks via Epoxide Transformations

The high reactivity of the epoxide ring in 2-(4-phenoxybutyl)oxirane, stemming from significant ring strain, allows for its conversion into a diverse array of polyfunctionalized building blocks. wikipedia.orgmdpi.com These transformations typically involve nucleophilic ring-opening reactions, which can proceed with high regioselectivity and stereoselectivity, yielding products with new and varied functionalities. rsc.orgmdpi.com

The ring-opening can be catalyzed by either acids or bases. ebrary.net In base-catalyzed reactions, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide that is subsequently protonated. ebrary.net Acid catalysis, on the other hand, involves protonation of the epoxide oxygen, which activates the ring for nucleophilic attack. ebrary.net

A variety of nucleophiles can be employed in these ring-opening reactions, including:

Water: Hydrolysis of the epoxide leads to the formation of the corresponding diol, 1-phenoxy-6,7-dihydroxyoctane.

Alcohols: Reaction with alcohols results in the formation of ether-alcohols.

Amines: Amines open the epoxide ring to produce amino alcohols, which are valuable intermediates in pharmaceutical synthesis.

Thiols: Thiolysis of the epoxide yields thioether-alcohols.

Azides: Ring-opening with sodium azide (B81097) introduces an azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry reactions.

These resulting polyfunctionalized molecules can serve as versatile building blocks for the synthesis of more complex molecular structures. nih.govenamine.netenamine.net For example, the diol obtained from hydrolysis can be used in the synthesis of polyesters and polyurethanes. The amino alcohols are precursors to a wide range of biologically active compounds.

Integration of the Phenoxybutyl-Oxirane Unit into Complex Organic Scaffolds

The this compound unit can be incorporated into more complex organic scaffolds through various synthetic strategies. rsc.org One common approach involves the initial ring-opening of the epoxide with a suitable nucleophile that is part of a larger molecular framework. This allows for the direct attachment of the phenoxybutyl side chain to a pre-existing scaffold.

Another approach involves the use of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. rsc.org this compound can participate in such reactions, leading to the rapid construction of diverse and complex molecular architectures.

The integration of this unit can also be achieved through metal-catalyzed cross-coupling reactions. For example, after conversion of the oxirane to a suitable derivative, such as a halide or a boronic ester, it can be coupled with other organic fragments using reactions like the Suzuki or Heck coupling. acs.org This allows for the creation of a wide range of complex structures with precise control over the final architecture.

Design and Synthesis of Specialized Organic Ligands and Intermediates

The 2-(4-phenoxybutyl) moiety can be a key component in the design of specialized organic ligands for metal catalysts. rsc.org The combination of a flexible alkyl chain and a phenyl group allows for the fine-tuning of the steric and electronic properties of the ligand, which in turn can influence the activity and selectivity of the catalyst. rsc.orgncl.ac.uk

The synthesis of these ligands often begins with the ring-opening of this compound with a molecule containing a coordinating group, such as a pyridine (B92270), phosphine, or a bidentate chelating unit. wmich.edu For example, reaction with a substituted pyridine can yield a ligand where the phenoxybutyl group acts as a "tail" that can influence the solubility of the metal complex or create a specific microenvironment around the metal center.

Furthermore, the this compound unit can be used to synthesize specialized intermediates for organic synthesis. researchgate.net For example, the ring-opened products can be further modified to introduce other functional groups, creating bifunctional or trifunctional intermediates that can be used in the construction of complex target molecules. acs.org The ability to introduce a variety of functionalities through epoxide transformations makes this compound a valuable precursor for the synthesis of custom-designed building blocks. mdpi.comdntb.gov.ua

Macromolecular Synthesis and Polyether Architectures

The epoxide functionality of this compound makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyethers. wikipedia.orgmdpi.com This process can be initiated by cationic, anionic, or coordination catalysts. ebrary.netrsc.org

Anionic Ring-Opening Polymerization (AROP): In AROP, a nucleophilic initiator, such as an alkoxide, attacks the epoxide ring, initiating a chain growth process. nih.gov This method can produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The resulting polyethers possess a repeating unit containing the 4-phenoxybutyl side chain, which imparts specific properties to the polymer, such as increased hydrophobicity and potential for liquid crystalline behavior. researchgate.net

Cationic Ring-Opening Polymerization (CROP): CROP is typically initiated by strong acids or Lewis acids. mdpi.com The polymerization proceeds through an activated monomer mechanism. While CROP can also be used to polymerize epoxides, it is often more challenging to control and can be accompanied by side reactions. researchgate.net

The resulting poly(this compound) is a polyether with regularly spaced phenoxybutyl side chains. These side chains can influence the physical properties of the polymer, such as its glass transition temperature, solubility, and mechanical properties. The presence of the aromatic rings can lead to π-π stacking interactions, which can affect the polymer's morphology and thermal stability. By copolymerizing this compound with other epoxides, it is possible to create random or block copolymers with tailored properties. mdpi.comresearchgate.net

Table of Research Findings on Polyether Synthesis from Epoxides

Polymerization MethodCatalyst/InitiatorMonomer(s)Resulting Polymer ArchitectureKey Findings & References
Anionic ROPPotassium Hydroxide (B78521)Propylene OxidePolypropylene GlycolFunctionality determined by the initiator. ebrary.net
Anionic ROPPhosphazene Base t-BuP4Functional Epoxide MonomersFunctional PolyethersBulky monomers can exhibit faster conversion in the solid state. nih.gov
Cationic ROPCationic Initiator2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxiraneStiff, Stretched PolyetherSide-chain groups may form hetero π-stacked structures. rsc.org
Coordination PolymerizationZinc Glutarate, Double Metal CyanidesEpoxides and CO2Polyether CarbonatesCatalysts enable synthesis under favorable conditions. mt.com
Anionic CopolymerizationNot SpecifiedAziridines and Ethylene (B1197577) OxideBlock-like CopolymersLarge difference in reactivity ratios leads to blocky structures. mdpi.com

Q & A

Q. Why do computational predictions of epoxide ring strain sometimes conflict with experimental reactivity data?

  • Answer: Basis set limitations (e.g., neglecting solvent effects) and dynamic correlation effects can skew DFT results. Hybrid functionals (e.g., M06-2X) with implicit solvation models improve accuracy for ring-opening energetics .

Applications in Advanced Research

Q. How is this compound utilized in the development of functional polymers?

  • Answer: The compound serves as a crosslinking agent in epoxy resins. Its long alkyl chain enhances flexibility, while the phenoxy group improves thermal stability (Tg >100°C). Co-polymerization with diamine hardeners yields materials with tunable mechanical properties .

Q. What role does this compound play in catalytic asymmetric synthesis?

  • Answer: As a chiral building block, it enables stereoselective glycosylation or peptide coupling . For instance, Sharpless epoxidation protocols have been adapted for chiral epoxide intermediates in natural product synthesis .

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